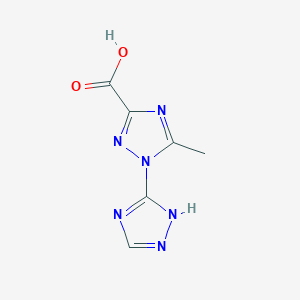

5-methyl-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives has been a topic of interest in the field of medicinal chemistry . Methyl-1H-1,2,4-triazole-3-carboxylate, a related compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis

The molecular formula of “5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” is C6H6N6O2, and its molecular weight is 194.15 .Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including 5-Methyl-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid, have been extensively studied for their potential in developing new pharmaceuticals. These compounds exhibit a broad range of biological activities due to their structural versatility. For example, they have been investigated for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against neglected diseases (Ferreira et al., 2013). The research underscores the importance of triazoles in addressing emerging health threats and drug-resistant bacteria, highlighting the need for continuous exploration of novel derivatives for therapeutic applications.

Synthesis and Chemical Properties

The synthesis of triazole derivatives, including methods for creating 1,4-disubstituted 1,2,3-triazoles, has been a significant focus of research, given their relevance in drug discovery and material science. Innovations in synthetic routes, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have facilitated the development of triazole-based compounds with enhanced selectivity and yield (Kaushik et al., 2019). These advancements not only expand the toolkit for creating biologically active molecules but also contribute to the greener production of triazole derivatives by emphasizing energy-saving and sustainable methods.

Antimicrobial and Antibacterial Properties

Recent studies have focused on the antimicrobial and antibacterial properties of triazole derivatives, particularly against challenging pathogens like Staphylococcus aureus. Triazole-containing hybrids have been recognized for their potential to inhibit key bacterial processes, offering a promising avenue for treating infections caused by drug-resistant strains (Li & Zhang, 2021). This research is crucial for developing new antimicrobial agents capable of overcoming resistance mechanisms.

Eco-Friendly Synthesis Approaches

The pursuit of eco-friendly synthesis methods for triazoles reflects a growing emphasis on environmental sustainability within chemical research. Advances in this area include the use of water extracts, biosourced materials, and recyclable catalysts to produce triazole derivatives efficiently and with minimal environmental impact (de Souza et al., 2019). These methodologies not only align with green chemistry principles but also offer practical benefits, such as reduced reaction times and improved yields.

Mechanism of Action

While the specific mechanism of action for “5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” is not mentioned in the search results, triazole compounds in general are known to bind with a variety of enzymes and receptors in the biological system, exhibiting a wide range of biological activities .

Future Directions

Triazoles and their derivatives have significant biological properties and are important in various fields such as medicinal chemistry, agrochemicals, and materials science . Therefore, the future research directions could include the synthesis of novel “5-methyl-4’H-1,3’-bi-1,2,4-triazole-3-carboxylic acid” derivatives and the exploration of their potential biological activities.

properties

IUPAC Name |

5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c1-3-9-4(5(13)14)11-12(3)6-7-2-8-10-6/h2H,1H3,(H,13,14)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXSSJRFCOMKBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=NC=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4'H-1,3'-bi-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

929975-75-7 |

Source

|

| Record name | 5-methyl-1-(4H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)

![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)

![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2554838.png)

![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)

![N-{4-[1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2554843.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)